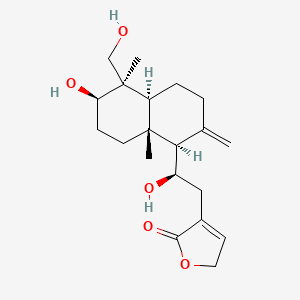

14-Deoxy-11-hydroxyandrographolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

14-Deoxy-11-hydroxyandrographolide is a diterpenoid compound isolated from the plant Andrographis paniculata. This compound is known for its significant biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects . It is structurally related to andrographolide, another major bioactive compound found in the same plant.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

14-Deoxy-11-hydroxyandrographolide can be synthesized through various chemical modifications of andrographolide. One common method involves the acetalization of hydroxyl functions at specific positions on the andrographolide molecule . The synthetic process typically includes steps such as oxidation, reduction, and substitution reactions, often using reagents like pyridinium dichromate and other oxidizing agents .

Industrial Production Methods

Industrial production of this compound involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modifications to obtain the desired compound. The extraction process usually employs solvents like methanol or ethanol, and the subsequent chemical reactions are carried out under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

14-Deoxy-11-hydroxyandrographolide undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include pyridinium dichromate for oxidation and sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various analogs of this compound, which are often tested for their biological activities .

Applications De Recherche Scientifique

Antiviral Activity

Influenza Virus Inhibition

Research has demonstrated that 14-deoxy-11-hydroxyandrographolide exhibits antiviral effects against various strains of the influenza virus, including H5N1 and H1N1. A study indicated that this compound can inhibit apoptosis in human lung epithelial cells infected with the H5N1 virus through the caspase-9-dependent intrinsic pathway, providing a potential therapeutic strategy against influenza infections .

Mechanism of Action

The antiviral mechanism appears to involve the modulation of apoptotic pathways, which are often exploited by viruses to facilitate their replication and spread. By inhibiting these pathways, this compound may reduce viral load and improve cell survival during infection .

Antibacterial Properties

Biofilm Formation Inhibition

this compound has shown promising results in inhibiting biofilm formation by Pseudomonas aeruginosa, a pathogen notorious for its resistance to antibiotics. In vitro studies revealed that this compound significantly reduced biofilm production when used in combination with standard antibiotics like azithromycin and gentamicin, achieving up to 92% inhibition .

Synergistic Effects with Antibiotics

The compound's ability to enhance the efficacy of existing antibiotics suggests its potential as an adjunctive treatment in managing antibiotic-resistant infections. The reduction of virulence factors such as pyocyanin and extracellular proteases further supports its role in combating bacterial pathogenicity .

Anticancer Potential

Cell Differentiation Induction

Studies have indicated that this compound can induce differentiation in cancer cells. For instance, it has been shown to promote cell differentiation in T-47D mammary cells, suggesting a potential role in cancer therapy .

Cytotoxicity Studies

In vitro assessments have demonstrated that this compound exhibits lower cytotoxicity compared to other derivatives of andrographolide, making it a candidate for further exploration in cancer treatment protocols .

Immunomodulatory Effects

Modulation of Immune Response

this compound has been implicated in immunomodulation, enhancing immune responses while potentially reducing excessive inflammation. Its ability to influence cytokine production positions it as a candidate for treating autoimmune diseases and conditions characterized by chronic inflammation .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 14-Deoxy-11-hydroxyandrographolide involves multiple molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to cell death . Additionally, it modulates the immune response by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

14-Deoxy-11-hydroxyandrographolide is structurally similar to other diterpenoids isolated from Andrographis paniculata, such as:

- Andrographolide

- 14-Deoxy-11,12-didehydroandrographolide

- Neoandrographolide

- Deoxyandrographolide

Compared to these compounds, this compound exhibits unique biological activities, particularly its potent anticancer and immunomodulatory effects .

Activité Biologique

14-Deoxy-11-hydroxyandrographolide is a diterpenoid compound derived from Andrographis paniculata, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H30O5 |

| Molecular Weight | 350.45 g/mol |

| CAS Number | 160242-09-1 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 552.4 ± 50.0 °C at 760 mmHg |

| Flash Point | 193.5 ± 23.6 °C |

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly cholangiocarcinoma. In a study evaluating a series of analogues derived from andrographolide, compounds similar to this compound showed selective cytotoxicity with effective doses (ED50) ranging from 2.93 to 3.37 μM against specific cholangiocarcinoma cell lines . This highlights the potential of this compound in cancer therapeutics.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has shown efficacy in ameliorating inflammatory responses in astrocytes, suggesting its potential use in treating neurodegenerative diseases . The compound acts by inhibiting pro-inflammatory cytokines such as TNF-α and IL receptors, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

The compound exhibits notable antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. A study found that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, reducing biofilm production by approximately 92% when used in combination with antibiotics like azithromycin or gentamicin . This synergistic effect enhances its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Quorum Sensing : The compound disrupts bacterial communication pathways, leading to reduced biofilm formation and virulence factor production .

- Caspase Activation : It induces apoptosis in cancer cells through caspase activation, contributing to its cytotoxic effects .

- TRPV3 Ion Channel Modulation : Evidence suggests that it acts as an antagonist to TRPV3 ion channels, which may play a role in its antipruritic effects observed in animal models .

Case Studies

- Cholangiocarcinoma Treatment : A series of experiments demonstrated that structural modifications of andrographolide derivatives resulted in enhanced cytotoxicity against cholangiocarcinoma cell lines, with specific analogues showing ED50 values significantly lower than those of the parent compound .

- Neuroprotection : In vitro studies indicated that this compound could prevent PC12 cell death, suggesting its potential application in spinal cord injury treatment and neurodegenerative conditions .

- Biofilm Inhibition : The compound's ability to synergistically inhibit biofilm formation when combined with antibiotics presents a promising avenue for addressing antibiotic resistance issues in bacterial infections .

Propriétés

IUPAC Name |

4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCOXWUZAOLDT-JLEOBMEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.